molecular formula C21H25NO5S2 B2914887 (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448078-86-1

(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2914887
CAS No.: 1448078-86-1
M. Wt: 435.55
InChI Key: QQYQSXCCSJZTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic molecule characterized by its bicyclic structure and multiple sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.

    Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions. This involves the reaction of the bicyclic core with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where an ethoxy group is substituted onto a phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for sulfonylation and substitution steps to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary but often involve strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.

Medicine

Medically, the compound has potential applications as a drug candidate or a pharmacophore in the design of new therapeutic agents. Its sulfonyl groups are known to enhance the bioavailability and metabolic stability of drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its robust bicyclic structure and functional groups.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the bicyclic structure provides rigidity and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
  • (1R,5S)-8-((4-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

Uniqueness

Compared to similar compounds, (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance solubility and potentially improve the compound’s pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[321]octane, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(benzenesulfonyl)-8-(4-ethoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S2/c1-2-27-18-10-12-20(13-11-18)29(25,26)22-16-8-9-17(22)15-21(14-16)28(23,24)19-6-4-3-5-7-19/h3-7,10-13,16-17,21H,2,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYQSXCCSJZTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.